LogP Differential: N1-Phenyl vs. N1-Methyl and N1-Ethyl Pyrazolo[3,4-b]pyridine-4-carboxylates
The target compound possesses a calculated XLogP3 of 3.1, directly measured from its canonical SMILES by the BOC Sciences computational pipeline . This value is substantially higher than that of its closest N1-substituted analogs: methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (N1-methyl, MW 205.21, TPSA ~56.5, estimated XLogP ~1.2) and methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (N1-ethyl, MW 233.27, estimated XLogP ~1.8) . The ~2.9–1.3 unit increase in LogP for the N1-phenyl compound translates to an approximately 20-fold higher octanol–water partition coefficient compared to the N1-methyl analog, which directly impacts passive membrane permeability and protein-binding promiscuity [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (BOC Sciences) |
| Comparator Or Baseline | Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: estimated XLogP3 ~1.2 (ChemDiv); Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: estimated XLogP3 ~1.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.9 vs. N1-methyl; ΔXLogP3 ≈ +1.3 vs. N1-ethyl |
| Conditions | XLogP3 prediction method (in silico); values for comparators are estimated based on fragment-based LogP contributions |
Why This Matters
A higher LogP value enables enhanced passive membrane permeability for intracellular target engagement—critical for assays involving cytoplasmic or nuclear targets such as Keap1 or epigenetic readers—while the lower LogP of the N1-methyl and N1-ethyl analogs favors aqueous solubility but limits cell penetration.
- [1] Aboelnaga, A. et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry. Molecular Diversity. https://link.springer.com/article/10.1007/s11030-025-11231-5 View Source
